molecular formula C8H11ClN2O2 B2509734 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1480942-30-0

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2509734
CAS No.: 1480942-30-0
M. Wt: 202.64
InChI Key: SPIGVPPRVVQZMA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1480942-30-0) is a high-purity pyrazole derivative supplied for life science and chemical research. This compound features a carboxylic acid functional group, making it a versatile building block for further chemical synthesis and exploration of novel molecules . Pyrazole compounds bearing chloro, ethyl, and methyl substituents, like this one, are of significant interest in agricultural chemistry . Research into similar structures has demonstrated potential herbicidal activity . The acetic acid moiety allows researchers to readily synthesize amide, ester, or other derivatives to study structure-activity relationships for the development of new agrochemicals with broad-spectrum efficacy and favorable toxicological profiles . Researchers can utilize this compound in various applications, including: As a key chemical intermediate in organic synthesis projects. For constructing more complex heterocyclic systems for biological screening. In the study of pyrazole-based molecules for crop protection . The compound is characterized by a molecular formula of C 8 H 11 ClN 2 O 2 and a molecular weight of 202.64 g/mol . It is typically supplied as a powder and should be stored at 4°C . Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIGVPPRVVQZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different pyrazole-based structures.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid, exhibit significant anticancer properties. A study highlighted its potential as a selective androgen receptor modulator (SARM), which is crucial for treating androgen-dependent cancers like prostate cancer. The compound's ability to act as an antagonist to androgen receptors makes it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented, with studies showing that these compounds can inhibit inflammatory pathways. The compound's structure allows it to interact with various biological targets, potentially leading to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Recent reviews have summarized the antimicrobial effects of pyrazole derivatives, including this compound. It has shown activity against various bacterial strains, indicating its potential use in developing new antibiotics. The structure allows for modifications that can enhance its efficacy against resistant strains .

Pesticide Development

The compound's structural characteristics make it suitable for use in pesticide formulations. Research has indicated that pyrazole derivatives can serve as effective agents against pests, contributing to crop protection strategies. Its application in agriculture is being explored to develop safer and more effective pesticide alternatives .

Data Tables

Application Area Activity Reference
AnticancerSARM activity, androgen receptor antagonism
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialActivity against bacterial strains
PesticideEfficacy against agricultural pests

Case Study 1: Anticancer Research

In a study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole framework. Among them, this compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models of prostate cancer .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, supporting its potential as a viable agricultural chemical .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Acetic Acids

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Purity CAS Number Key Differences vs. Target Compound
2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid C₈H₁₁BrN₂O₂ Br (4), Et (3), Me (1), acetic acid (5) 246.9 95% Not provided Higher MW due to Br; enhanced leaving-group potential
2-(4-Chloro-1H-pyrazol-1-yl)acetic acid C₅H₅ClN₂O₂ Cl (4), acetic acid (1) 160.56 Not reported 1172229-72-9 Simpler structure; lacks ethyl/methyl groups, altering steric effects
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid C₈H₁₁FN₂O₂ F (5), Et (1), Me (3), acetic acid (4) 186.19 Not reported 1823818-15-0 Fluorine’s electronegativity increases metabolic stability and lipophilicity

Functional Group Variants

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Purity CAS Number Key Differences vs. Target Compound
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid C₆H₉N₃O₂ NH₂ (4), Me (5), acetic acid (1) 155.16 Not reported 1343304-07-3 Amino group enhances hydrogen bonding and polarity
2-(4-Nitro-1H-pyrazol-1-yl)acetic acid C₅H₅N₃O₄ NO₂ (4), acetic acid (1) 171.11 Not reported 400755-43-3 Nitro group’s electron-withdrawing nature increases acidity
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate C₇H₉ClN₂O₂ Cl (5), Me (1), COOEt (3) 188.61 Not reported 127892-62-0 Ester group improves lipophilicity but reduces aqueous solubility

Substituent Effects on Properties

  • Chlorine vs.
  • Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability and alters electronic distribution, making the compound more resistant to oxidation .
  • Amino Group: Introduces hydrogen-bonding capability, improving solubility and target interaction but reducing membrane permeability .
  • Nitro Group : Strong electron-withdrawing effects increase the acetic acid’s acidity (lower pKa), influencing ionization state under physiological conditions .

Biological Activity

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and an acetic acid moiety, suggesting various pharmacological properties.

The chemical formula of this compound is C9H10ClN2O2C_9H_{10}ClN_2O_2, with a molecular weight of approximately 188.61 g/mol. Its structural features are critical for its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₁₀ClN₂O₂
Molecular Weight188.61 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point164 °C
Boiling Point339.5 ± 42.0 °C

Research indicates that compounds containing the pyrazole moiety often exhibit activity as selective modulators of various biological pathways, including those related to cancer and inflammation. The presence of the chloro and ethyl groups may enhance lipophilicity and receptor binding affinity, contributing to the compound's effectiveness.

Anticancer Properties

Studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown activity against prostate cancer cell lines through androgen receptor (AR) antagonism. These compounds demonstrated high affinity and strong antagonistic activity in AR-overexpressing cells, inhibiting cell proliferation effectively .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Study on Anticancer Activity

A notable study investigated several pyrazole derivatives for their anticancer effects against various cell lines, including prostate cancer. The results demonstrated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of pyrazole derivatives in animal models. These studies typically assess tumor growth inhibition and overall survival rates, providing insight into the efficacy of these compounds as potential anticancer agents .

Safety and Toxicology

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary data suggest a favorable safety profile with low potential for drug-drug interactions; however, comprehensive toxicological studies are necessary to fully understand its safety in clinical settings .

Q & A

Q. What are the emerging applications of this compound in pharmacological or agrochemical research?

  • Methodological Answer : The pyrazole-acetic acid scaffold shows promise as a COX-2 inhibitor (anti-inflammatory) or herbicide precursor. For bioactivity studies:
  • Conduct enzyme inhibition assays (e.g., COX-2 ELISA) with IC₅₀ determination.
  • Evaluate herbicidal activity via Arabidopsis thaliana growth inhibition models.
  • Use molecular docking (AutoDock Vina) to identify target binding sites .

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